1,1,1-Trifluoro-5-methylhexan-2-one
Description
However, based on its name, it is a fluorinated ketone with a trifluoromethyl group at position 1, a methyl group at position 5, and a ketone functional group at position 2. Such compounds are typically of interest in medicinal chemistry and materials science due to the influence of fluorine on lipophilicity, metabolic stability, and electronic properties .
Properties
Molecular Formula |
C7H11F3O |
|---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
1,1,1-trifluoro-5-methylhexan-2-one |
InChI |
InChI=1S/C7H11F3O/c1-5(2)3-4-6(11)7(8,9)10/h5H,3-4H2,1-2H3 |
InChI Key |
GBNYROGRKFWPMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(=O)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct comparative data for 1,1,1-Trifluoro-5-methylhexan-2-one are unavailable in the evidence, the following structurally related compounds from the provided sources are analyzed for contextual insights:
3-Amino-1,1,1-trifluoro-5-methylhexan-2-one ()
- Structural Similarity: Shares the trifluoro-methylhexanone backbone but includes an amino group at position 3.
- Hypothesized Differences: The amino group may enhance solubility in polar solvents compared to the non-amino analog.
1-(2-Methoxy-5-trifluoromethylphenyl)-5-trifluoromethyl-1,3-dihydro-2H-benzimidazol-2-one ()
- Structural Contrast : Contains a benzimidazolone core with two trifluoromethyl groups and a methoxy-phenyl substituent.
- Key Properties :
- Molecular Weight: 376.25 g/mol (significantly larger than the target compound).
- LogP: 4.365 (indicative of high lipophilicity, likely exceeding that of This compound due to aromatic rings and additional fluorine atoms) .
- Applications: Likely used in pharmaceuticals or agrochemicals, given its complex heterocyclic structure.
Macrocyclic Trifluoroethanone Derivatives ()
- Examples: 1,1',1''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8-triyl)tris(2,2,2-trifluoroethanone) hydrochloride 1-(1,4,8,11-Tetraazacyclotetradecan-1-yl)-2,2,2-trifluoroethan-1-one trihydrochloride
- Functional Differences: Macrocyclic frameworks enable metal coordination, suggesting applications in catalysis or imaging. The trifluoroethanone moiety may stabilize metal-ligand complexes via electron-withdrawing effects .
Comparative Data Table
Note: Values marked with * and † are extrapolated due to lack of direct evidence.
Research Findings and Limitations
- Fluorine Impact : Trifluoromethyl groups consistently enhance metabolic stability and lipophilicity across analogs, but steric effects may limit bioavailability in bulkier compounds .
- Structural-Activity Trends: Ketones with shorter chains (e.g., hexanone vs. macrocycles) likely exhibit higher volatility and simpler synthetic pathways .
- Data Gaps: No experimental data (e.g., boiling point, solubility) are available for this compound in the provided evidence, necessitating caution in extrapolations.
Preparation Methods
Catalytic Hydrocupration and Mannich Reaction Route
A detailed synthetic method is described in Chinese patent CN110143889B, which outlines a multi-step process starting from 5-methyl-3-hexene-2-one as the precursor:
Step 1: Copper Hydride-Catalyzed Addition Reaction
- Reactants: 5-methyl-3-hexene-2-one (1 mol) and tetramethyldisiloxane (0.5–0.8 mol)
- Catalyst: Copper hydride triphenylphosphine complex (0.8–2 mol%)
- Solvent: Toluene (1.5–1.6 L)
- Conditions: 80–90 °C for 2–4 hours
- Outcome: Formation of an intermediate (referred to as intermediate 6)
Step 2: Mannich Reaction
- Reactants: Intermediate 6, N,N-dimethyl methylene ammonium iodide (1.2–1.5 mol), anhydrous zinc chloride (5–7 mol%)
- Conditions: 80–90 °C for 3–5 hours
- Outcome: Crude product of 3-[(dimethylamino)methyl]-5-methyl-2-hexanone
Step 3: Distillation and Purification
- The crude product is distilled and purified to yield the refined 3-[(dimethylamino)methyl]-5-methyl-2-hexanone
This method emphasizes the use of copper hydride catalysis for selective addition and subsequent Mannich reaction to introduce amino functionality, which can be further converted to the trifluoromethyl ketone structure by fluorination or other transformations.
Trifluoromethylation via Palladium-Catalyzed Cross-Coupling
Literature from the Royal Society of Chemistry outlines procedures for synthesizing trifluoromethyl-substituted ketones via palladium-catalyzed cross-coupling reactions:
- Use of trifluoromethylated alkenes or brominated trifluoropropenes as substrates
- Catalysts: Pd(PPh3)4 with bases such as sodium carbonate in mixed solvents (THF/H2O)
- Conditions: Room temperature stirring followed by heating at 60 °C overnight
- Workup: Organic layer separation, extraction, drying, concentration, and silica gel column chromatography purification
This approach allows the installation of trifluoromethyl groups onto ketone-containing substrates, potentially adaptable for synthesizing this compound by selecting appropriate starting materials.
Hydrogenation and Oxidation Routes
Other synthetic routes involve multi-step transformations starting from aromatic or alkenyl precursors:
- Oxidation of trifluoroethoxy-substituted toluenes using sodium permanganate under controlled temperature to form trifluorinated benzoic acid derivatives
- Catalytic hydrogenation under hydrogen pressure and elevated temperature to reduce intermediates
- Filtration and purification steps to isolate the desired trifluoromethylated ketone or related intermediates
Though these methods are more applicable to aromatic trifluoromethyl compounds, the principles of oxidation and hydrogenation can be adapted for aliphatic ketones like this compound.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reactants & Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Copper Hydride Catalyzed Addition + Mannich Reaction | 5-methyl-3-hexene-2-one, tetramethyldisiloxane, CuH-PPh3, N,N-dimethyl methylene ammonium iodide, ZnCl2 | 80–90 °C, 2–5 h | High selectivity; scalable | Requires multi-step purification |
| Palladium-Catalyzed Cross-Coupling | Trifluoropropene derivatives, Pd(PPh3)4, Na2CO3 | RT + 60 °C overnight, THF/H2O | Mild conditions; good functional group tolerance | Needs expensive Pd catalyst |
| Oxidation-Hydrogenation Sequence | 2,5-dibromotoluene, KMnO4, H2, Pd catalyst | 80–100 °C, controlled addition | High yield for aromatic trifluoromethyl compounds | Longer reaction times; complex workup |
Research Findings and Analysis
The copper hydride catalyzed addition followed by Mannich reaction is a robust method for synthesizing functionalized hexanones with trifluoromethyl groups, offering good control over regio- and stereochemistry. This method is supported by patent literature, indicating its industrial relevance and scalability.
Palladium-catalyzed trifluoromethylation provides a versatile synthetic tool for installing trifluoromethyl groups onto ketones. The mild reaction conditions and broad substrate scope make it attractive for fine chemical synthesis, although catalyst cost and sensitivity must be considered.
Oxidation and hydrogenation sequences are well-established for aromatic trifluoromethyl compounds and may be adapted for aliphatic ketones; however, these methods typically require longer reaction times and more complex purification protocols.
Computational chemistry data (e.g., LogP of 2.554, TPSA 17.07) suggest that this compound is moderately lipophilic and has limited hydrogen bonding capacity, which may influence its reactivity and handling during synthesis.
Q & A
Q. What strategies enable the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer : Perform SAR studies by synthesizing analogs with substituents at the methyl or ketone positions. Test in vitro bioactivity (e.g., enzyme inhibition, cytotoxicity). Introduce heteroatoms (e.g., Cl, Br) or bulky groups to modulate steric effects. Use crystallography to map binding interactions. Prioritize derivatives with >10-fold potency improvements over the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
